(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline
Description
Properties
Molecular Formula |
C22H28N2O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4S)-2-methyl-4-(2-phenylmethoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-cinnoline |
InChI |
InChI=1S/C22H28N2O/c1-24-15-20(18-11-5-7-13-21(18)23-24)19-12-6-8-14-22(19)25-16-17-9-3-2-4-10-17/h2-4,6,8-10,12,14,18,20-21,23H,5,7,11,13,15-16H2,1H3/t18?,20-,21?/m0/s1 |
InChI Key |
PBXOBMZPLZATEM-CKHPTIKVSA-N |
Isomeric SMILES |
CN1C[C@@H](C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
CN1CC(C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine, followed by cyclization and reduction steps to form the decahydrocinnoline core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be advantageous for improving yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group (-OCH₂C₆H₅) undergoes nucleophilic substitution under alkaline or catalytic conditions. This reaction is critical for modifying the compound’s electronic and steric properties.
Example : In a protocol analogous to , treatment with benzyl chlorides/bromides in acetonitrile replaces the benzyloxy group with other substituents, yielding derivatives with enhanced solubility or bioactivity.
Hydrogenation of the Decahydrocinnoline Ring
The saturated decahydrocinnoline ring can undergo further hydrogenation to modify stereochemistry or reduce strain.
| Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), EtOH, 25°C | Partial ring opening to yield linear amines | |
| Raney Ni | H₂ (3 atm), 60°C | Full saturation with retention of stereochemistry |
Mechanistic Insight : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential addition to the C=N bonds of the cinnoline framework.
Oxidation Reactions
The benzyloxy group and methyl substituent are susceptible to oxidation under controlled conditions.
Notable Finding : Oxidation of the benzyloxy group to a hydroxyl group enhances metal-chelating ability, as observed in structurally similar compounds .
Condensation with Carbonyl Compounds
The secondary amine in the decahydrocinnoline core participates in condensation reactions.
| Carbonyl Source | Conditions | Product | Yield |
|---|---|---|---|
| Aldehydes (e.g., RCHO) | EtOH, reflux, 12h | Schiff base derivatives | 60–85% |
| Ketones (e.g., RCOR') | TiCl₄, CH₂Cl₂, 0°C | Enamine adducts | 45–70% |
Application : These adducts serve as precursors for bioactive molecules, including MAO-B inhibitors .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes halogenation and nitration.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, 0°C | Para-brominated derivative | >90% |
| HNO₃/H₂SO₄ | 0°C to RT, 2h | Meta-nitro compound | 75% |
Insight : Halogenation at the para-position improves interactions with biological targets, as seen in MAO-B inhibitors .
Scientific Research Applications
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, substituents, and inferred applications.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
In contrast, azetidin-2-one analogs (e.g., 204589-82-2) are smaller 4-membered lactam rings, which are more rigid and prone to ring-opening reactions . The aniline derivative (329217-05-2) features an aromatic system with a thioether linkage, enabling diverse reactivity in synthesis .
Substituent Effects: The 2-(benzyloxy)phenyl group is a common pharmacophore in all compounds, suggesting shared targeting of hydrophobic binding pockets (e.g., in enzymes or receptors). Fluorophenyl groups in azetidinones (204589-82-2, 190595-65-4) enhance electronic effects and bioavailability, while the target’s methyl group may increase steric hindrance and lipophilicity.
Stereochemical Complexity: The (4S) configuration of the target compound could confer selective binding properties compared to non-chiral analogs like 329217-05-2.
Biological Activity
The compound (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a member of the decahydroquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a decahydrocinnoline core with a benzyloxy substituent. This structural framework is significant for its biological interactions.
Research indicates that compounds in the decahydroquinoline class exhibit various biological activities, particularly in neuropharmacology. The mechanisms often involve:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial for neurotransmitter metabolism and signaling in the nervous system .
- Receptor Modulation : Some derivatives have been identified as agonists or antagonists for specific receptors, such as nicotinic acetylcholine receptors, impacting synaptic transmission and cognitive functions .
Inhibitory Activity Against Enzymes
The following table summarizes the inhibitory activities of related compounds against MAO and cholinesterases:
| Compound | Target Enzyme | IC50 (µM) | Inhibition (%) at 100 µM |
|---|---|---|---|
| 2d | MAO-A | 1.38 | 71.8 |
| 2i | MAO-B | 2.48 | 52.0 |
| 2t | BChE | - | 55.0 |
| 2p | AChE | - | No activity |
Note: The values are derived from studies on structurally similar compounds and may vary for this compound.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of decahydroquinolines exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines (MCF-7, SiHa, PC-3). The findings suggest that certain analogs possess selective cytotoxicity while sparing normal cells, indicating potential for therapeutic applications in oncology .
- Molecular Docking Studies : Computational analyses have revealed binding affinities and interactions between these compounds and target proteins, allowing for predictions about their efficacy as enzyme inhibitors or receptor modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
